2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
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Overview
Description
2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid is a complex organic compound that features both chloro and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to introduce the nitro group. This is followed by a condensation reaction with phthalic anhydride to form the isoindole structure. The reaction conditions often require the use of strong acids and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Condensation: Dehydrating agents like thionyl chloride (SOCl₂) can be used to facilitate esterification or amidation reactions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-Chloro-5-(4-amino-1,3-dioxoisoindol-2-yl)benzoic acid.
Condensation: Formation of esters or amides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can also participate in electrophilic substitution reactions, potentially modifying biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Lacks the isoindole structure but shares the chloro and nitro functional groups.
5-Nitroisoindoline-1,3-dione: Contains the isoindole structure but lacks the benzoic acid moiety.
2-Chloro-5-(4-amino-1,3-dioxoisoindol-2-yl)benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to its combination of functional groups and structural features.
Properties
IUPAC Name |
2-chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O6/c16-10-5-4-7(6-9(10)15(21)22)17-13(19)8-2-1-3-11(18(23)24)12(8)14(17)20/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLJICJUYWXNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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